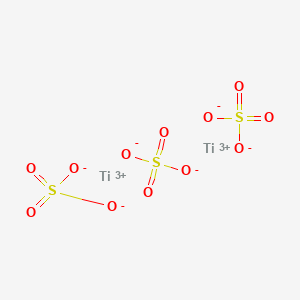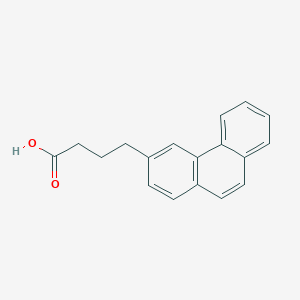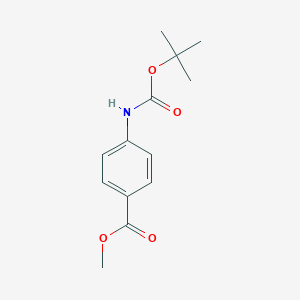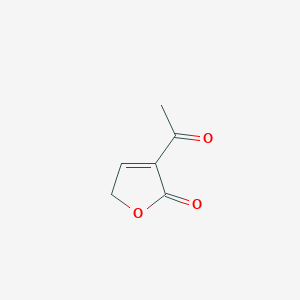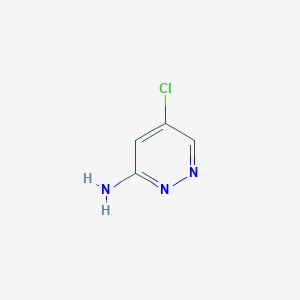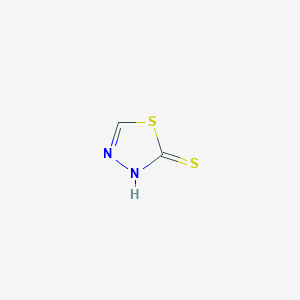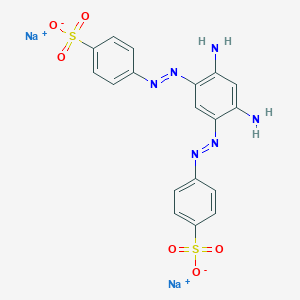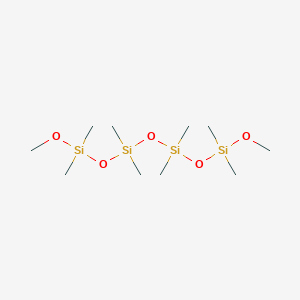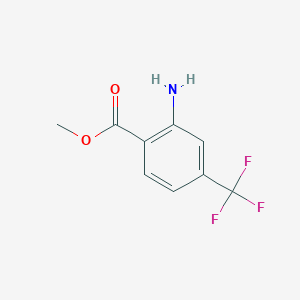
Methyl 2-amino-4-(trifluoromethyl)benzoate
Vue d'ensemble
Description
Methyl 2-amino-4-(trifluoromethyl)benzoate is a chemical compound that has been the subject of various research studies due to its potential applications in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a trifluoromethyl group attached to a benzoate ring, which is known to impart unique physical and chemical properties to the molecule.
Synthesis Analysis
The synthesis of related trifluoromethyl benzoate compounds has been explored in several studies. For instance, trifluoromethyl benzoate (TFBz) has been developed as a new trifluoromethoxylation reagent, which can be prepared from inexpensive starting materials using KF as the fluorine source . This reagent has shown synthetic potency through various reactions, including trifluoromethoxylation-halogenation of arynes and cross-coupling with aryl stannanes . Additionally, other research has focused on the synthesis of novel compounds with a benzoate structure, such as the preparation of 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles, which involved cyclocondensation reactions .
Molecular Structure Analysis
The molecular and crystal structure of related compounds has been determined using techniques such as X-ray diffraction, NMR, IR, and UV/Vis spectroscopy . For example, the structure of a 2-amino-4-(4′-methylphenyl)-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazole hydrochloride was elucidated, revealing details about its tautomeric forms and hydrogen bonding patterns .
Chemical Reactions Analysis
Methyl benzoate has been used in various chemical reactions, such as the Friedel–Crafts acylation of aromatics catalyzed by trifluoromethanesulfonic acid, yielding benzophenone derivatives . Other studies have explored the reactivity of methyl benzoate derivatives in the synthesis of heterocyclic systems, demonstrating their versatility as reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl benzoate derivatives have been characterized through spectral analysis, including IR, NMR, and UV-Vis spectroscopy . These studies provide insights into the electronic transitions, chemical shifts, and structural features of the compounds. Additionally, quantum chemical studies have been conducted to investigate the molecular structure, vibrational frequencies, and chemical reactivity descriptors of related compounds .
Applications De Recherche Scientifique
Agrochemicals
“Methyl 2-amino-4-(trifluoromethyl)benzoate” and its derivatives are used in the agrochemical industry . The major use of these derivatives is in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new derivatives have acquired ISO common names .
Pharmaceuticals
Several derivatives of “Methyl 2-amino-4-(trifluoromethyl)benzoate” are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Organic Synthesis Intermediate
“Methyl 2-amino-4-(trifluoromethyl)benzoate” can be used as an intermediate in organic synthesis . This means it can be used in the production of a wide variety of other chemicals, depending on the specific reactions it is involved in .
Production of Fluorinated Aromatic Carboxylic Acids
“Methyl 2-amino-4-(trifluoromethyl)benzoate” can be used in the synthesis of fluorinated aromatic carboxylic acids . These compounds have a wide range of applications, including use in pharmaceuticals and agrochemicals .
Organic Synthesis Intermediate
“Methyl 2-amino-4-(trifluoromethyl)benzoate” can be used as an intermediate in organic synthesis . This means it can be used in the production of a wide variety of other chemicals, depending on the specific reactions it is involved in .
Production of Fluorinated Aromatic Carboxylic Acids
“Methyl 2-amino-4-(trifluoromethyl)benzoate” can be used in the synthesis of fluorinated aromatic carboxylic acids . These compounds have a wide range of applications, including use in pharmaceuticals and agrochemicals .
Safety And Hazards
“Methyl 2-amino-4-(trifluoromethyl)benzoate” is classified as a hazardous substance. It has been associated with skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Precautionary measures include avoiding ingestion and inhalation, avoiding dust formation, and wearing personal protective equipment .
Propriétés
IUPAC Name |
methyl 2-amino-4-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-8(14)6-3-2-5(4-7(6)13)9(10,11)12/h2-4H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZICUHOFOOPVFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504027 | |
| Record name | Methyl 2-amino-4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-(trifluoromethyl)benzoate | |
CAS RN |
61500-87-6 | |
| Record name | Methyl 2-amino-4-(trifluoromethyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61500-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-amino-4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-Amino-4-(trifluoromethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

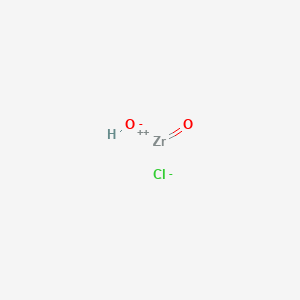
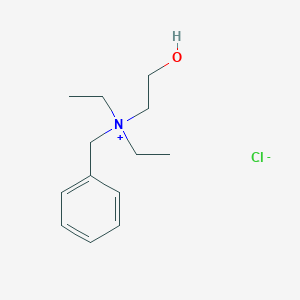
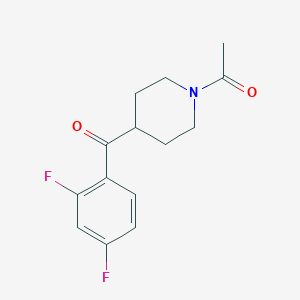
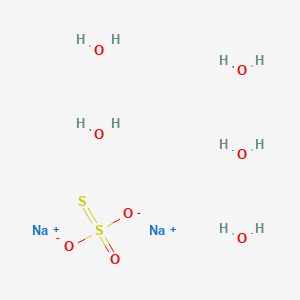
![8,9,10,11-Tetrahydrobenzo[a]anthracen-8-ol](/img/structure/B104666.png)
![8-Ethyl-10-isopropyl-4,5,6,7-tetrahydroazepino[3,2,1-hi]indole](/img/structure/B104667.png)
